Enhanced Gas-Phase Potassium Cation Affinity Relative to Smaller Alkali Metals
The intrinsic affinity of the (Z)-2-cyano-1-ethoxycarbonyl-ethenolate anion for potassium cations is quantitatively lower than that for lithium or sodium, reflecting weaker electrostatic interactions and lower charge density of the larger K⁺ ion [1]. This differential affinity, measured using Cooks' kinetic method in the gas phase, is a fundamental property that dictates the degree of ion pairing in solution and, consequently, the enolate's nucleophilicity and aggregation behavior [2].
| Evidence Dimension | Relative alkali-metal cation affinity (gas phase) |
|---|---|
| Target Compound Data | Relative K⁺ affinity: Lower than Li⁺ and Na⁺ affinities for the ethyl cyanoacetate enolate anion [1]. |
| Comparator Or Baseline | Lithium enolate (highest affinity); Sodium enolate (intermediate affinity) [1]. |
| Quantified Difference | Affinities decrease in the order Li⁺ > Na⁺ > K⁺; exact numerical values depend on the specific enolate and are reported as relative ΔG values in the source publication [1]. |
| Conditions | Gas-phase kinetic method (Cooks' method) on ethyl cyanoacetate enolate anion [1]. |
Why This Matters
Lower cation affinity correlates with higher dissociation and a more 'naked' enolate anion in polar aprotic solvents, which favors C-alkylation pathways and enhances nucleophilicity in conjugate additions.
- [1] Eisele, N. F., Rahrt, R., Giachanou, L., Shikho, F., & Koszinowski, K. (2023). Gas-Phase Alkali-Metal Cation Affinities of Stabilized Enolates. Chemistry – A European Journal, 29(71), e202302540. View Source
- [2] Chemistry – A European Journal. (2023). Gas-Phase Alkali-Metal Cation Affinities of Stabilized Enolates. Abstract. View Source
